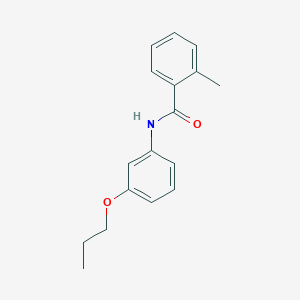
2-methyl-N-(3-propoxyphenyl)benzamide
Übersicht
Beschreibung
2-methyl-N-(3-propoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-(3-propoxyphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have reported that 2-methyl-N-(3-propoxyphenyl)benzamide exhibits potent anti-inflammatory, analgesic, and antipyretic effects. The compound has been found to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been reported to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-methyl-N-(3-propoxyphenyl)benzamide is its potent anti-inflammatory and analgesic properties. This makes it a promising candidate for the development of new therapeutics for the treatment of various diseases. However, the compound has some limitations, such as its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the study of 2-methyl-N-(3-propoxyphenyl)benzamide. One of the directions is the development of new formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 2-methyl-N-(3-propoxyphenyl)benzamide is a promising compound that exhibits potent anti-inflammatory, analgesic, and antipyretic properties. Its potential therapeutic applications make it an attractive candidate for the development of new drugs for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(3-propoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Several studies have also reported its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
2-methyl-N-(3-propoxyphenyl)benzamide |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-methyl-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-11-20-15-9-6-8-14(12-15)18-17(19)16-10-5-4-7-13(16)2/h4-10,12H,3,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
NJLCIFSLCZYGRM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide](/img/structure/B268478.png)
![3-ethoxy-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268479.png)
![N-[3-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268480.png)

![N-[3-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268482.png)

![2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268489.png)


![4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268497.png)
![3-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268498.png)
![4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268500.png)